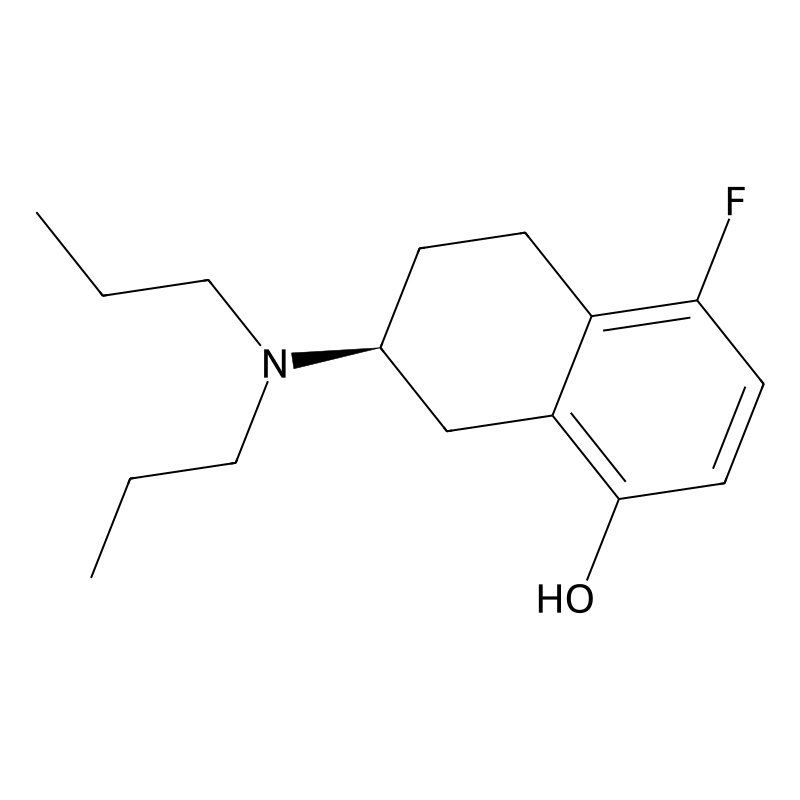

7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-UH-301 (CAS: 127126-21-0), chemically designated as (7S)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol, is a highly selective, 'silent' antagonist at the 5-HT1A receptor [1]. Structurally, it is a 4-fluoro derivative of the benchmark 5-HT1A agonist 8-OH-DPAT. The targeted introduction of the fluorine atom on the 2-aminotetralin scaffold completely inverts the intrinsic activity from a full agonist to a silent antagonist [2]. This distinct structural profile makes enantiopure (S)-UH-301 an indispensable pharmacological tool for researchers who need to block 5-HT1A receptors without introducing the confounding pharmacokinetic variables associated with structurally unrelated piperazine-based antagonists [3].

References

- [1] Björk, L., et al. (1991). Pharmacology of the novel 5-hydroxytryptamine1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin. Journal of Pharmacology and Experimental Therapeutics, 258(1), 58-65.

- [2] Cornfield, L. J., et al. (1991). Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors. Journal of Pharmacology and Experimental Therapeutics, 258(1), 58-65.

- [3] Ahlenius, S., et al. (1999). In vivo intrinsic efficacy of the 5-HT1A receptor antagonists NAD-299, WAY-100635 and (S)-(-)-UH-301. European Neuropsychopharmacology, 9(1-2), 15-19.

Generic substitution in 5-HT1A assays often fails due to enantiomeric impurities or scaffold mismatches. Procuring racemic UH-301 is highly detrimental because the (R)-enantiomer acts as a full 5-HT1A agonist, which will mask or completely confound the silent antagonist properties of the (S)-enantiomer [1]. Furthermore, substituting (S)-UH-301 with common alternative antagonists like WAY-100635 introduces a piperazine scaffold that exhibits off-target dopamine D2/D3 receptor antagonism [2]. For precise structure-activity relationship (SAR) studies, utilizing enantiopure (S)-UH-301 is critical because it shares the exact 2-aminotetralin core of the standard agonist 8-OH-DPAT, allowing for perfectly scaffold-matched functional reversal [3].

References

- [1] Björk, L., et al. (1992). Effects of (R)-8-OH-DPAT and the enantiomers of UH-301 on motor activities in the rat. European Neuropsychopharmacology, 2(2), 141-147.

- [2] Ahlenius, S., et al. (1999). In vivo intrinsic efficacy of the 5-HT1A receptor antagonists NAD-299, WAY-100635 and (S)-(-)-UH-301. European Neuropsychopharmacology, 9(1-2), 15-19.

- [3] Arborelius, L., et al. (1996). The novel 5-HT1A receptor antagonist (S)-UH-301 prevents (R)-8-OH-DPAT-induced decrease in interstitial concentrations of serotonin in the rat hippocampus. Journal of Neural Transmission, 103(6), 681-692.

Strict Enantiomeric Dependence for Antagonist Activity

The intrinsic activity of the 2-aminotetralin scaffold is highly stereoselective. While (S)-UH-301 functions as a silent antagonist that blocks 5-HT1A-mediated responses, its enantiomer (R)-UH-301 acts as a full agonist [1]. In functional assays, this stereochemical inversion dictates the entire pharmacological outcome, making high enantiomeric excess (>97% ee) a strict procurement requirement to avoid mixed agonist/antagonist signaling [2].

| Evidence Dimension | 5-HT1A Intrinsic Activity |

| Target Compound Data | (S)-UH-301 acts as a silent antagonist (blocks agonist-induced 5-HT depletion). |

| Comparator Or Baseline | (R)-UH-301 acts as a full 5-HT1A agonist. |

| Quantified Difference | Complete functional reversal between enantiomers. |

| Conditions | In vivo behavioral and microdialysis assays. |

Strict procurement of the highly resolved (S)-enantiomer is mandatory, as any racemic impurity will introduce confounding agonist activity that ruins antagonist-focused assays.

Scaffold-Matched Antagonism vs. Piperazine Alternatives

When evaluating 5-HT1A blockade, (S)-UH-301 provides a direct structural match to the benchmark agonist 8-OH-DPAT. In contrast, the widely used antagonist WAY-100635 relies on a piperazine scaffold, which has been shown in vivo to behave as a dopamine D2/D3 receptor antagonist [1]. By utilizing the aminotetralin core, (S)-UH-301 isolates 5-HT1A-specific effects without introducing the off-target dopaminergic confounding factors associated with piperazine derivatives [2].

| Evidence Dimension | Chemical Scaffold & Off-Target Profile |

| Target Compound Data | 2-aminotetralin core (matches 8-OH-DPAT exactly). |

| Comparator Or Baseline | WAY-100635 (piperazine core, exhibits D2/D3 antagonist activity). |

| Quantified Difference | Eliminates piperazine-associated off-target variables. |

| Conditions | Receptor binding and in vivo efficacy models. |

Procuring this scaffold-matched antagonist allows researchers to isolate 5-HT1A-specific effects without introducing the off-target dopaminergic variables associated with piperazine-class alternatives.

Complete In Vivo Reversal of Agonist-Induced 5-HT Depletion

(S)-UH-301 demonstrates excellent blood-brain barrier penetration and central efficacy. In microdialysis studies of the rat hippocampus, administration of the agonist 8-OH-DPAT decreases interstitial serotonin (5-HT) concentrations to 45% of baseline. Pretreatment with 2.5 mg/kg (S)-UH-301 completely abolishes this effect, restoring 5-HT levels to 100% of baseline without altering basal 5-HT levels when administered alone [1].

| Evidence Dimension | Interstitial 5-HT concentration (hippocampus) |

| Target Compound Data | Pretreatment with 2.5 mg/kg (S)-UH-301 abolishes 5-HT depletion (100% reversal to baseline). |

| Comparator Or Baseline | 8-OH-DPAT alone decreases 5-HT to 45% of baseline. |

| Quantified Difference | 55% absolute recovery of 5-HT levels. |

| Conditions | In vivo microdialysis in freely moving rats. |

Validates the compound’s utility as a highly reliable, brain-penetrant tool for central nervous system pharmacology, ensuring robust and reproducible in vivo target engagement.

Scaffold-Controlled 5-HT1A Receptor Blockade

Ideal for neurochemical and behavioral assays where 5-HT1A receptors must be antagonized without introducing the off-target dopaminergic effects commonly associated with piperazine-based antagonists like WAY-100635 [1].

Stereoselective Structure-Activity Relationship (SAR) Mapping

Serves as the critical antagonist benchmark for mapping the 2-aminotetralin binding pocket in GPCR drug discovery programs, providing a direct structural contrast to the agonist 8-OH-DPAT [2].

Precursor for Radioligand Synthesis

Functions as an essential precursor material for the synthesis of radiolabeled [3H]UH-301, enabling the selective mapping of the antagonist-binding state of 5-HT1A receptors in autoradiography and PET imaging studies [3].

References

- [1] Ahlenius, S., et al. (1999). In vivo intrinsic efficacy of the 5-HT1A receptor antagonists NAD-299, WAY-100635 and (S)-(-)-UH-301. European Neuropsychopharmacology, 9(1-2), 15-19.

- [2] Björk, L., et al. (1991). Pharmacology of the novel 5-hydroxytryptamine1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin. Journal of Pharmacology and Experimental Therapeutics, 258(1), 58-65.

- [3] NIMH Chemical Synthesis and Drug Supply Program. Compound Catalog: Tritiated UH-301.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

The 5-HT(1A) receptor active compounds (R)-8-OH-DPAT and (S)-UH-301 modulate auditory evoked EEG responses in rats

K E Stevens, H C O'Neill, G M Rose, J LuthmanPMID: 16868646 DOI: 10.1007/s00726-006-0374-2

Abstract

Schizophrenics commonly demonstrate abnormalities in central filtering capability following repetitive sensory stimuli. Such sensory inhibition deficits can be mirrored in rodents following administration of psycho-stimulatory drugs. In the present study, male Sprague-Dawley rats were implanted with brain surface electrodes to record auditory evoked EEG potentials in a paired-stimulus paradigm, using 87 dB clicks delivered 0.5 s apart. Amphetamine (1.83 mg/kg, i.p.) produced the expected loss of sensory inhibition, as defined by an increase in the ratio between test (T) and conditioning (C) amplitudes at N40, a mid-latency peak of the evoked potentials. Also, the 5-HT(1A) agonist (R)-8-OH-DPAT caused a significant increase in the TC ratio at the highest dose studied (0.5 mg/kg s.c.), while the 5-HT(1A) antagonist (S)-UH-301 did not significantly affect the TC ratio at any dose studied (0.1-5 mg/kg s.c.). When administered with amphetamine, a lower dose of 8-OH-DPAT (0.1 mg/kg) and the highest dose of UH-301 tested (5 mg/kg, s.c.) were able to reverse the amphetamine-induced increase in TC ratio. The findings suggest that 5-HT(1A) signaling is involved in sensory inhibition and support the evaluation of 5-HT(1A) receptor active compounds in conditions with central filtering deficits, such as schizophrenia.Nasal absorption of (S)-UH-301 and its transport into the cerebrospinal fluid of rats

M Dahlin, E BjörkPMID: 10675697 DOI: 10.1016/s0378-5173(99)00392-0

Abstract

Targeting the brain via nasal administration of drugs has been studied frequently over the last few years. In this study, the serotonin-1a receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropyl-amino) tetralin ((S)-UH-301) hydrochloride was used as a model substance. The systemic absorption and transport of (S)-UH-301 into male Sprague-Dawley rat cerebrospinal fluid (CSF) were investigated after nasal and intravenous administration. Blood and CSF samples were obtained at regular time intervals from the arteria carotis and by cisternal puncture, respectively, after administration to both nostrils (total 12 micromol/kg) or into the vena jugularis (6 micromol/kg). The concentrations of (S)-UH-301 in plasma and CSF were measured by HPLC with electrochemical detection. The maximum plasma concentration of intranasal (S)-UH-301 occurred in about 7 min and the absolute bioavailability seemed to be complete (F=1.2+/-0.4). Initially, no increased concentrations of (S)-UH-301 were seen in CSF after nasal compared to intravenous administration i.e. it appeared that no direct transport of (S)-UH-301 from the nasal cavity, along the olfactory neurons and into the CSF occurred. However, a prolonged duration of the concentration was seen after nasal administration of (S)-UH-301 and after about 20 min the CSF(na):CSF(iv) concentration ratio (corrected for different dosage) exceeded 1.In vivo intrinsic efficacy of the 5-HT1A receptor antagonists NAD-299, WAY-100,635 and (S)-(-)-UH-301 at rat brain monoamine receptors

S Ahlenius, I Henriksson, O Magnusson, P SalmiPMID: 10082223 DOI: 10.1016/s0924-977x(97)00100-4

Abstract

The receptor-mediated control of brain monoamine synthesis was used to examine the in vivo intrinsic efficacy of the 5-HT1A receptor antagonists NAD-299, S(-)-UH-301 and WAY-100,635. The rate of monoamine synthesis was estimated by measuring the accumulation of DOPA and 5-HTP in the ventral neostriatum and the ventral hippocampus in rats pretreated with an inhibitor of cerebral aromatic L-amino acid decarboxylase. S(-)-UH-301 (2.0-32.0 micromol kg(-1)), but not WAY-100,635 (0.08-1.2 micromol kg(-1)), produced a decreased 5-HTP accumulation in the neostriatum and in the hippocampus. The administration of NAD-299 (0.75-12.0 micromol kg(-1)) resulted in a slight increase in neostriatal, but not hippocampal, 5-HTP accumulation. Neostriatal DOPA accumulation was decreased by S(-)-UH-301, whereas treatment with WAY- 100,635 resulted in an increase. NAD-299 did not affect neostriatal DOPA levels. There were no effects by any of these agents on DOPA levels in the ventral hippocampus. It is concluded that S(-)-UH-301, but not WAY-100,635 or NAD-299, displays intrinsic efficacy at brain 5-HT1A and DA D2/3 receptors, whereas WAY-100,635 behaves as a DA D2/3 receptor antagonist. By this comparison, NAD-299 appears to be the most selective and specific 5-HT1A receptor antagonist.Nad-299 antagonises 5-HT-stimulated and spiperone-inhibited [35S]GTPgammaS binding in cloned 5-HT1A receptors

Eva Jerning, Susanne Rosqvist, Nina MohellPMID: 12503636 DOI: 10.1081/rrs-120014616

Abstract

In Chinese Hamster Ovary (CHO) cells expressing cloned human 5-hydroxytryptamine1A A (5-HT1A) receptors, (R)-3-N,N-dicyclobutylamino-8-fluoro-[6-3H]-3,4-dihydro-2H-1-benzopyan-5-carboxamide ([3H]NAD-299) exhibited high affinity (Kd = 0.16 nM) and labeled 34% more receptors than 8-hydroxy-2-([2,3-3H]di-n-propylamino)tetralin ([3H]8-OH-DPAT). NAD-299 behaved as a silent antagonist in [35S]GTPgammaS binding similar to N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide (WAY-100635) and (S)-5-fluoro-8-hydroxy-2-(di-n-propylamino)tetralin ((S)UH-301). 5-HT and 5-carboxamidotryptamine (5-CT) stimulated [35S]GTPgammaS binding 2.5-fold while spiperone and methiothepin inhibited [35S]GTPgammaS binding 1.4-fold. Furthermore, NAD-299 antagonised both the 5-HT stimulated and the spiperone inhibited [35S]GTPgammaS binding to basal levels. The KiL/KiH ratios for spiperone (0.66), methiothepin (0.39), WAY-100635 (0.32), (S)UH-301 (0.94), NAD-299 (1.29), NAN-190 (1.23), (S)pindolol (5.85), ipsapirone (13.1), buspirone (24.6), (+/-)8-OH-DPAT (47.3), flesinoxan (55.8), 5-HT (200) and 5-CT (389) correlated highly significantly with the intrinsic activity obtained with [35S] GTPgammaS (r = 0.97).Fear behavior and regional brain monoamines distribution after R(+)-8-OHDPAT and R(+)-UH-301 injections into the dorsal raphe nucleus in rats

Milena Koprowska, Maria Krotewicz, Andrzej Romaniuk, Magdalena Strzelczuk, Marek WieczorekPMID: 12201034 DOI:

Abstract

The effects of 8-OHDPAT and UH-301 injection into the dorsal raphe nucleus (DRN) on fear behavior of the light-dark transitions test and regional brain monoamines (NA, DA, 5-HT) and their metabolites (MHPG, DOPAC, 5-HIAA) in the hypothalamus (HPT), midbrain central gray matter (MID), amygdala (AMY), hippocampus (HIP) and pons (PO) were examined. An injection of 8-OHDPAT (300 ng) as well UH-301 (300 ng) into the DRN evoked an increase in the number of head dipping from dark to the illuminated compartment of chamber, an increase of time of motionless in the dark compartment and decrease of time of locomotion activity in the illuminated compartment. HPLC analysis showed reduction of 5-HIAA/5-HT ratio in the HPT, HIP and PO, increase of MHPG/NA ratio in the HIP and PO, and increase of DA content in the HPT, AMY and HIP after 8-OHDPAT injection. But injection of UH-301 reduced 5-HT in the MID and increased in the AMY, reduced 5-HIAA content in the HIP and increased in the MID and decreased MHPG/NA ratio in the PO. These results indicate that both 5-HT1A receptor agonists, acting on the 5HT1A autoreceptors caused the anxiolytic effects, reduced fear behavior on the rat connected with infringement of dynamic balance between the serotonergic and catecholaminergics systems.An integrative pharmacokinetic and pharmacodynamic study of the 5-HT1A receptor antagonist (S)-UH-301 in the rat

Hongmei Yan, Hong Yu, Tommy LewanderPMID: 11872325 DOI: 10.1016/s0924-977x(02)00006-8

Abstract

(S)-UH-301 ((-)-(S)-5-fluoro-8-hydroxy-2-(di-n-propylamino)tetralin hydrochloride) is a well known 5-HT(1A) receptor antagonist. The present study describes the pharmacokinetic properties of (S)-UH-301 after subcutaneous administration in rats, using a newly developed HPLC-UV bioanalytical method. The relationships between (S)-UH-301 concentrations and some pharmacodynamic effects were also studied. The AUC of (S)-UH-301 in brain, but not in plasma, increased in proportion to dose (1-100 mumol/kg). However, at doses above 32 mumol/kg, peak concentrations of the drug did not increase in proportion to dose, and there was a doubling of its apparent half-life. There was a good correspondence between the time courses for the antagonism of 8-OH-DPAT-induced motor behaviours and hypothermia and the tissue concentrations of (S)-UH-301. Doses of (S)-UH-301 above 10 mumol/kg decreased 5-HT and dopamine synthesis. Therefore, a selective 5-HT(1A) antagonistic dose range of (S)-UH-301 should be 0.1-10 mumol/kg s.c., corresponding to concentrations below approximately 10 nmol/g in brain and approximately 1 nmol/ml in plasma.Non-serotonergic potentiation by (-)-pindolol of DOI-induced forward locomotion in rats: possible involvement of beta-adrenoceptors?

P Kaur, S AhleniusPMID: 11041271 DOI: 10.1007/s007020070041

Abstract

[1] We have previously shown that the beta-adrenergic/5-HT1 receptor partial agonist (-)-pindolol (2.0-32.0 micromol kg(-1)) enhances the increase in forward locomotion in rats produced by the 5-HT2 receptor agonist DOI (0.7 micromol kg(-1)) via net activation of post-synaptic 5-HT2 receptors. [2] It was found that neither the 5-HT1A receptor agonist and partial agonist, (+/-) 8-OH-DPAT (0.2-2.4 micromol kg(-1)) and (S)-(-)-UH-301, respectively, nor the 5-HT1A receptor antagonist WAY-100635 (0.09-1.5 micromol kg(-1)), substituted for (-)-pindolol in this in vivo behavioral model. [3] This also applies to the 5-HT1B receptor agonist and antagonist anpirtoline (0.3-4.0 micromol kg(-1)) and isamoltane (1.0-64.0 micromol kg(-1)), respectively. Neither of these compounds mimicked (-)-pindolol in its interactions with DOI. [4] The (-)-pindolol/DOI-induced increase in forward locomotion could be antagonized by the beta1 adrenoceptor antagonist betaxolol (24 micromol kg(-1)). [5] It is suggested that the intrinsic efficacy of (-)-pindolol at beta-adrenoceptors is an important aspect of its in vivo pharmacodynamic profile.Involvement of 5-HT1A receptors in the consolidation of learning in cognitively impaired rats

A Meneses, J A Terrón, E HongPMID: 9928294 DOI: 10.1111/j.1749-6632.1998.tb10228.x

Abstract

Production of serotonin syndrome by 8-OH DPAT in Cryptotis parva

N A Darmani, W ZhaoPMID: 9855483 DOI: 10.1016/s0031-9384(98)00174-7

Abstract

We have previously shown that the 5-HT2A/C agonist, DOI, potently and in a dose-dependent manner produces the head-twitch response in the least shrew (Cryptotis parva) via the activation of serotonergic 5-HT2A receptors. The purpose of the present study was to determine whether activation of 5-HT1A receptors by its selective agonist, 8-OH DPAT, can induce the serotonin syndrome (SS) in this species. In the rat, the symptoms of SS include: forepaw splaying, hindleg abduction, forepaw treading, flat body posture, tremor, and straub tail. Intraperitoneal (i.p.) administration of 8-OH DPAT produced four classic symptoms (forepaw splaying, hindleg abduction, forepaw treading, and straub tail) of SS in the least shrew in a dose-dependent manner in the 30-min observation period. The mean total cumulative score for all components of SS also significantly increased in intensity in a dose-dependent fashion. Administration of selective 5-HT1A antagonists [S(-)UH 301 or NAN-190] potently blocked the 8-OH DPAT-induced mean total SS score in a dose-dependent manner. Moreover, these antagonists had similar potencies as indicated by their identical ID50 values (0.5 and 0.52 mg/kg respectively). However, unexpectedly and unlike the published findings in the rat, the nonselective 5-HT1A antagonist with b-blocking activity, propranolol, failed to attenuate the induced response in this species. As was expected, the selective 5-HT2A/C antagonist, SR 46349B, did not affect the intensity 8-OH DPAT-induced symptoms. Overall, these data suggest that the SS produced by 8-OH DPAT in the least shrew is mediated via the activation of serotonergic 5-HT1A receptors. In addition, propranolol is not a useful 5-HT1A antagonist in this species.5-HT inhibits calcium current and synaptic transmission from sensory neurons in lamprey

A El Manira, W Zhang, E Svensson, N BussièresPMID: 9030637 DOI: 10.1523/JNEUROSCI.17-05-01786.1997

Abstract

In the lamprey spinal cord, 5-hydroxytryptamine (5-HT) immunoreactivity (ir) is present in the ventromedial plexus originating from intraspinal neurons, ventrolateral column arising from the brainstem, and dorsal column. The latter 5-HT system originates from small dorsal root ganglion neurons. Combined Lucifer yellow intracellular labeling of the intraspinal sensory neurons, dorsal cells, and 5-HT immunohistochemistry showed close appositions between 5-HT-ir fibers and dorsal cell axons. Application of 5-HT depressed monosynaptic EPSPs evoked in giant interneurons by stimulation of single dorsal cells, dorsal roots, or dorsal column without any detectable change in the input resistance of postsynaptic neurons. Furthermore, the amplitude of AMPA-evoked depolarizations in giant interneurons was unaffected by 5-HT. The lack of postsynaptic effects of 5-HT indicates that the decrease of the amplitude of sensory monosynaptic EPSPs by 5-HT is mediated by presynaptic mechanisms. The inhibition of monosynaptic EPSPs by 5-HT was not counteracted by an antagonist of 5-HT1A receptors. 5-HT also reduced the amplitude of the calcium current recorded in isolated dorsal cells and slowed down its kinetics. The inhibition of calcium channels could represent the mechanism mediating the depression of synaptic transmission at the axonal level. These results show that activation of 5-HT receptors on dorsal cell axons as well as on other sensory neurons mediates inhibition of sensory synaptic transmission to giant interneurons. In intact animals, 5-HT could be released from small 5-HT neurons in dorsal root ganglia, which thus may underlie direct sensory-sensory interactions.Explore Compound Types